2,2-difluoro-2-(4-fluorophenoxy)-N-(4-methylphenyl)acetamide

Description

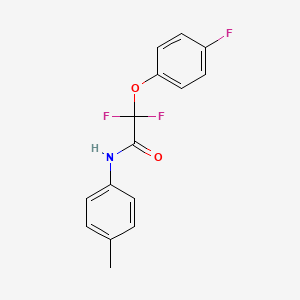

2,2-Difluoro-2-(4-fluorophenoxy)-N-(4-methylphenyl)acetamide is a fluorinated acetamide derivative characterized by a difluoroacetamide backbone substituted with a 4-fluorophenoxy group and an N-(4-methylphenyl) moiety.

Properties

IUPAC Name |

2,2-difluoro-2-(4-fluorophenoxy)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-10-2-6-12(7-3-10)19-14(20)15(17,18)21-13-8-4-11(16)5-9-13/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPKYTGFNDGNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(OC2=CC=C(C=C2)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Difluoro-2-(4-fluorophenoxy)-N-(4-methylphenyl)acetamide is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of fluorine atoms and a specific substitution pattern, may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H14F3NO2 |

| Molecular Weight | 295.27 g/mol |

| CAS Number | 338792-58-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms in the structure enhance the compound's lipophilicity and potential for forming strong hydrogen bonds with enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors or other signaling proteins, influencing cellular responses.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have shown promising results against colon carcinoma cells.

- Antimicrobial Properties : There is evidence suggesting that fluorinated compounds can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

- Antitumor Activity :

- Antimicrobial Activity :

Comparative Analysis

To understand the uniqueness of this compound in relation to other similar compounds, a comparative analysis was conducted:

| Compound Name | Antitumor Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | Potential |

| 2,2-Difluoro-2-(4-fluorophenoxy)-N-propylacetamide | High | Moderate |

| Sodium 2,2-difluoro-2-(4-fluorophenoxy)acetate | Low | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include:

Substituent Variations on the Acetamide Nitrogen

Analysis :

- The 4-methylphenyl group in the target compound reduces polarity compared to the 4-chlorophenyl analog ().

- The absence of difluoro and phenoxy groups in 2-chloro-N-(4-fluorophenyl)acetamide simplifies synthesis but may limit steric or electronic effects critical for binding interactions .

Variations in Phenoxy Substituents

Analysis :

- Methoxy and ethyl groups on the phenoxy ring alter electron density and steric bulk, impacting reactivity in coupling reactions (e.g., Pd-catalyzed arylation) .

Difluoroacetamide Derivatives with Bioactive Moieties

Structural and Crystallographic Insights

Crystal structures of related compounds (e.g., N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide) reveal intramolecular hydrogen bonds (N–H···O) and intermolecular interactions (O–H···O) that stabilize their conformations . Similar hydrogen-bonding patterns are likely in the target compound, influencing solubility and crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.